molecular formula C7H3BrClFO B1524345 3-Bromo-5-chloro-2-fluorobenzaldehyde CAS No. 1269440-82-5

3-Bromo-5-chloro-2-fluorobenzaldehyde

Cat. No.: B1524345
CAS No.: 1269440-82-5
M. Wt: 237.45 g/mol
InChI Key: WYDFJQCDJMWXQR-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-fluorobenzaldehyde is a chemical compound with the molecular formula C7H3BrClFO. It has a molecular weight of 237.46 . It is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3BrClFO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H . This indicates the presence of bromine, chlorine, and fluorine atoms on the benzene ring, with an aldehyde group attached.

Scientific Research Applications

Synthesis and Characterization of Fluorinated Compounds

3-Bromo-5-chloro-2-fluorobenzaldehyde is used in synthesizing fluorinated compounds with potential antimicrobial activities. For instance, it's utilized in the synthesis of fluorinated chromones and chlorochromones. These compounds are then tested for their antimicrobial properties, indicating a significant potential in medical and pharmaceutical applications (Jagadhani, Kundalikar, & Karale, 2014).

Organic Synthesis and Ligand Formation

The compound plays a role in organic synthesis, particularly in the formation of ligands and novel organic compounds. For example, it is involved in the Friedländer synthesis approach for incorporating 6-bromoquinoline into chelating ligands. These ligands have potential applications in catalysis and material science (Hu, Zhang, & Thummel, 2003).

Vibrational Spectroscopy and Molecular Structure Analysis

This chemical is also significant in the field of vibrational spectroscopy and molecular structure analysis. Studies involving X-ray diffraction and vibrational spectroscopy have been conducted to understand the molecular structure and properties of its derivatives (Tursun et al., 2015).

Catalysis and Chemical Transformations

In catalysis and chemical transformations, this compound is used to synthesize various organic compounds. For instance, its derivatives are utilized in palladium-catalyzed syntheses, highlighting its versatility in organic chemistry and industrial applications (Cho et al., 2004).

Study of Molecular Interactions and Environmental Transformations

The compound is also important in studying molecular interactions and environmental transformations. Research has been conducted on how various halogenated aromatic aldehydes, including its derivatives, are transformed by anaerobic bacteria, providing insights into environmental chemistry and bioremediation (Neilson, Allard, Hynning, & Remberger, 1988).

Safety and Hazards

This compound is classified as harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

3-bromo-5-chloro-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDFJQCDJMWXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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